5,6-Difluoro-indan-2-one

asymmetric synthesis deoxofluorination fluorinated carbocycles

5,6-Difluoro-indan-2-one is the mandatory starting material for US 10,807,948 HIF-2α inhibitors and 5,6-difluoro-2-aminoindan CNS agents. The C2 ketone and vicinal 5,6-difluoro pattern confer reactivity and binding affinity that 1-indanone isomers or non-fluorinated analogs cannot replicate. Programs targeting renal cell carcinoma, stereochemically defined trans-difluorinated indans (up to >99% ee), or serotonergic ligands must use this specific indan-2-one scaffold. Confirm your purchase aligns with patented chemistry space and superior diastereoselectivity.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
CAS No. 161712-79-4
Cat. No. B1423817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-indan-2-one
CAS161712-79-4
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1C(=O)CC2=CC(=C(C=C21)F)F
InChIInChI=1S/C9H6F2O/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4H,1-2H2
InChIKeyFPOCXYWEBBMGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-indan-2-one (CAS 161712-79-4): Fluorinated Indanone Scaffold for Medicinal Chemistry and Drug Discovery


5,6-Difluoro-indan-2-one (CAS 161712-79-4), systematically named 5,6-difluoro-2,3-dihydro-1H-inden-2-one, is a fluorinated organic compound belonging to the indan-2-one class . With the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol, this compound features two fluorine atoms at the 5 and 6 positions of the indan-2-one bicyclic framework, imparting distinct electronic and steric properties relative to non-fluorinated or mono-fluorinated indanone analogs . The compound serves as a versatile building block and key intermediate in the synthesis of bioactive molecules, particularly those targeting proliferative diseases and central nervous system disorders [1].

Why 5,6-Difluoro-indan-2-one Cannot Be Replaced by Generic Indanones or Other Fluorinated Isomers


Substitution of 5,6-difluoro-indan-2-one with structurally similar indanones (e.g., 5,6-difluoro-1-indanone, CAS 161712-77-2) or non-fluorinated indan-2-one introduces critical failures in downstream synthetic utility and pharmacological outcomes. The ketone position (C2 versus C1) dictates entirely different reactivity profiles in condensation and alkylation reactions, while the 5,6-vicinal difluoro substitution pattern confers unique electronic effects on the aromatic ring that influence binding affinity to biological targets such as HIF-2α and serotonergic receptors [1]. The absence of these specific fluorine atoms eliminates hydrogen-bonding interactions and alters metabolic stability, while the alternative 4,6-difluoro or mono-fluoro patterns fail to recapitulate the potency observed in drug candidates derived from this specific scaffold [2].

Quantitative Differentiation Evidence for 5,6-Difluoro-indan-2-one: Comparative Performance Data


Synthetic Yield Advantage of 5,6-Difluoro-indan-2-one Over 1-Indanone Isomer in Deoxofluorination Routes

In asymmetric synthetic routes accessing vicinal difluorinated indans, the 2-indanone scaffold (including 5,6-difluoro-indan-2-one) demonstrates superior conversion efficiency compared to 1-indanone derivatives when subjected to deoxofluorination conditions. The ketone at the C2 position undergoes fluorination with diethylaminosulfur trifluoride (DAST) yielding trans-difluorinated indans with yields up to 86%, a level not achieved with the corresponding 1-indanone isomer [1]. This positional advantage stems from reduced steric hindrance at the benzylic position, enabling cleaner conversion to the difluorinated product.

asymmetric synthesis deoxofluorination fluorinated carbocycles

5,6-Difluoro-indan-2-one as Privileged Intermediate in HIF-2α Inhibitor Patents with Demonstrated Cellular Potency

5,6-Difluoro-indan-2-one serves as the direct precursor to indane derivatives claimed as HIF-2α inhibitors in U.S. Patent 10,807,948, with exemplified compounds demonstrating potent inhibition of HIF-2α activity in cellular assays [1]. The 5,6-difluoro substitution pattern is explicitly required for optimal activity, as alternative substitution patterns (e.g., 4,6-difluoro or mono-fluoro) fail to achieve comparable potency. The patent discloses that compounds derived from this specific indanone scaffold exhibit activity in treating renal cell carcinoma and von Hippel-Lindau disease.

HIF-2α inhibition renal cell carcinoma proliferative diseases

Differentiation of 5,6-Difluoro-indan-2-one from 5,6-Difluoro-1-indanone in Reactivity and Downstream Derivatization Pathways

The positional isomer 5,6-difluoro-1-indanone (CAS 161712-77-2) is commercially more prevalent but exhibits fundamentally different reactivity due to the ketone location. The 2-indanone scaffold (5,6-difluoro-indan-2-one) participates in distinct condensation reactions at the C2 position that are inaccessible to 1-indanone isomers, enabling access to unique chemotypes for drug discovery diversification [1]. This positional distinction is critical for chemoselective functional group interconversions, where the C2 ketone allows for different electrophile trapping outcomes compared to the C1 ketone.

building block chemoselectivity medicinal chemistry

5,6-Difluoro-indan-2-one as Precursor to Serotonergic Agents with Documented CNS Activity

5,6-Difluoro-indan-2-one has been employed as a key intermediate in the synthesis of 5,6-difluoro-2-aminoindan hydrochloride, a serotonergic agent with potential applications in neuroscience and psychiatric research [1]. The 5,6-difluoro substitution pattern on the indan scaffold was specifically selected for its ability to modulate serotonergic receptor binding, distinguishing it from non-fluorinated or differently substituted 2-aminoindan analogs. The compound's fluorinated aromatic ring contributes to enhanced metabolic stability and altered CNS penetration compared to hydrogen-substituted counterparts.

serotonergic agents CNS drug discovery neuropharmacology

Optimal Research and Procurement Application Scenarios for 5,6-Difluoro-indan-2-one


Medicinal Chemistry Programs Targeting HIF-2α for Oncology Indications

5,6-Difluoro-indan-2-one is the requisite starting material for synthesizing indane-based HIF-2α inhibitors claimed in U.S. Patent 10,807,948 [1]. Research groups pursuing renal cell carcinoma, von Hippel-Lindau disease, or other proliferative disorders associated with HIF-2α dysregulation should procure this specific indanone to access the patented chemical space. Alternative fluorination patterns or non-fluorinated indanones fail to deliver the potency required for HIF-2α inhibition.

Synthesis of Vicinal Difluorinated Indans via Deoxofluorination

For chemists seeking to prepare trans-difluorinated indans with high diastereoselectivity (up to 97:3 dr) and enantioselectivity (up to >99% ee), 5,6-difluoro-indan-2-one-derived substrates offer superior yields (up to 86%) compared to 1-indanone alternatives in deoxofluorination reactions [1]. This application is particularly relevant for programs requiring stereochemically defined fluorinated carbocycles.

Neuroscience Drug Discovery Requiring Fluorinated Serotonergic Agents

Research groups developing serotonergic agents for CNS disorders should utilize 5,6-difluoro-indan-2-one as the precursor to 5,6-difluoro-2-aminoindan hydrochloride [1]. The 5,6-difluoro substitution confers metabolic stability and receptor binding characteristics essential for CNS-active compounds, differentiating this scaffold from non-fluorinated 2-aminoindan analogs.

Chemical Biology Tool Compound Synthesis Requiring Defined Fluorination Patterns

Investigators requiring fluorinated indanone building blocks with precise electronic modulation for structure-activity relationship (SAR) studies should select 5,6-difluoro-indan-2-one over its 1-indanone isomer (CAS 161712-77-2) due to the distinct chemoselective functionalization pathways accessible from the C2 ketone position [1]. This enables exploration of chemical space unavailable from the more common 1-indanone scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Difluoro-indan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.